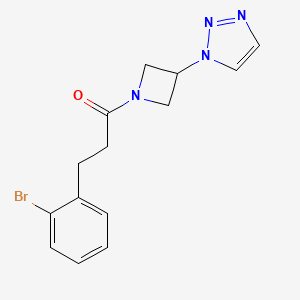
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one is a useful research compound. Its molecular formula is C14H15BrN4O and its molecular weight is 335.205. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one is a synthetic organic compound that combines a triazole ring with an azetidine structure and a bromophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Synthesis
The compound can be synthesized through a series of reactions involving the formation of the triazole and azetidine rings, followed by the introduction of the bromophenyl moiety. The synthesis typically involves:
- Formation of the Triazole Ring : Achieved via Huisgen cycloaddition between an azide and an alkyne.
- Synthesis of the Azetidine Ring : Cyclization reactions using β-amino alcohols.
- Coupling and Functionalization : Nucleophilic substitution to introduce the bromophenyl group.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. A study investigating various 1,2,3-triazole derivatives found that they possess potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific compound has shown promising results in preliminary assays against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition. It has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in cholinergic signaling pathways. Inhibitors of these enzymes are of particular interest for treating neurodegenerative diseases such as Alzheimer's .
Anticancer Properties
The compound's potential as an anticancer agent is supported by its structural features, which allow for interaction with various biological targets involved in cancer progression. Preliminary studies have indicated that derivatives of triazoles can induce apoptosis in cancer cells and inhibit tumor growth in vitro .
The proposed mechanism of action for this compound involves:
- Metal Ion Binding : The triazole ring can chelate metal ions essential for enzyme function.
- Membrane Interaction : The azetidine structure may disrupt cellular membranes, leading to altered cell permeability.
These interactions can lead to the modulation of various biological pathways, enhancing its therapeutic potential.
Case Studies
Several studies have highlighted the biological activities of related compounds:
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole rings. For instance, derivatives of triazoles have been shown to exhibit significant activity against a range of bacteria and fungi. The incorporation of the azetidine structure may enhance these properties due to its ability to interact with biological targets effectively .
Anticancer Properties
Research indicates that triazole-containing compounds can act as inhibitors of various cancer cell lines. In vitro studies have demonstrated that specific derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy . Further optimization of the compound's structure could lead to enhanced selectivity and potency against specific cancer types.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to enzymes involved in metabolic pathways. Triazole derivatives are known to inhibit enzymes such as carbonic anhydrase and certain kinases, which are critical in cancer metabolism and progression . This suggests that 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one could be developed as a lead compound for enzyme-targeted therapies.
Synthesis of Functional Materials
The unique structural features of this compound make it suitable for the synthesis of advanced materials. It can be utilized in the preparation of polymers with specific functionalities due to its ability to form coordination complexes with metals. Such materials could find applications in electronics or catalysis .
Photophysical Properties
Preliminary investigations into the photophysical properties of triazole-based compounds suggest their potential use in optoelectronic devices. The incorporation of the azetidine moiety may enhance light absorption and emission characteristics, making it a candidate for applications in organic light-emitting diodes (OLEDs) or solar cells .
Case Studies
特性
IUPAC Name |
3-(2-bromophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-13-4-2-1-3-11(13)5-6-14(20)18-9-12(10-18)19-8-7-16-17-19/h1-4,7-8,12H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUTZIQWNQOEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2Br)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













